molecular formula C6H14Cl4N2Pt+2 B1677488 (2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+) CAS No. 62816-98-2

(2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+)

Cat. No.: B1677488
CAS No.: 62816-98-2
M. Wt: 451.1 g/mol
InChI Key: HZSBSRAVNBUZRA-RQDPQJJXSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Ormaplatin is synthesized through a series of chemical reactions involving platinum compounds. The synthetic route typically involves the reaction of platinum (IV) chloride with 1,2-diaminocyclohexane to form the desired platinum complex. The reaction conditions include the use of solvents such as dimethyl sulfoxide and temperatures ranging from room temperature to 80°C. The industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

Mechanism of Action

Ormaplatin exerts its effects by alkylating DNA, forming both inter- and intra-strand platinum-DNA crosslinks. These crosslinks inhibit DNA replication and transcription, leading to cell-cycle nonspecific cytotoxicity . The molecular targets of ormaplatin include the purine bases on DNA, which form covalent bonds with the platinum atoms. The pathways involved in its mechanism of action include the inhibition of DNA repair mechanisms and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ormaplatin is compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a similar mechanism of action, ormaplatin is unique in its structure and the type of DNA crosslinks it forms . Unlike cisplatin and carboplatin, ormaplatin contains a 1,2-diaminocyclohexane ligand, which contributes to its distinct chemical properties and biological activity .

Similar Compounds

Ormaplatin’s unique structure and chemical properties make it a valuable compound for scientific research and the development of new platinum-based drugs.

Properties

CAS No.

62816-98-2

Molecular Formula

C6H14Cl4N2Pt+2

Molecular Weight

451.1 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;tetrachloroplatinum(2+)

InChI

InChI=1S/C6H14N2.4ClH.Pt/c7-5-3-1-2-4-6(5)8;;;;;/h5-6H,1-4,7-8H2;4*1H;/q;;;;;+6/p-4/t5-,6-;;;;;/m1...../s1

InChI Key

HZSBSRAVNBUZRA-RQDPQJJXSA-J

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.Cl[Pt+2](Cl)(Cl)Cl

SMILES

C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2](Cl)(Cl)Cl

Canonical SMILES

C1CCC(C(C1)N)N.Cl[Pt+2](Cl)(Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ormaplatin;  tetraplatin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+)
Reactant of Route 2
(2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+)
Reactant of Route 3
(2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+)
Reactant of Route 4
(2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+)
Reactant of Route 5
(2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+)
Reactant of Route 6
(2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.